molecular formula C23H25N3O4 B6542252 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1060190-91-1

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B6542252
CAS No.: 1060190-91-1
M. Wt: 407.5 g/mol
InChI Key: ULVKELNAFGXQEE-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.18450629 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-30-19-10-8-17(9-11-19)20-14-23(28)26(16-25-20)15-22(27)24-13-12-18-6-4-5-7-21(18)29-2/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVKELNAFGXQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings from various studies.

  • Molecular Formula : C19H18N4O3
  • Molecular Weight : 350.4 g/mol
  • CAS Number : 1058207-75-2

Structural Characteristics

The compound features a dihydropyrimidine core with various substituents that may influence its biological activity. The ethoxy and methoxy groups are particularly noteworthy for their potential effects on lipophilicity and bioavailability.

Antimicrobial Properties

Recent studies have explored the antimicrobial effectiveness of similar dihydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined using standard agar diffusion methods, revealing that some derivatives exhibit potent antimicrobial properties comparable to conventional antibiotics .

The proposed mechanisms of action for dihydropyrimidines include:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors of key enzymes involved in cell proliferation and survival.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA, disrupting replication processes.
  • Apoptosis Induction : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of a structurally related compound against Candida albicans and various bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating infections .
  • Anticancer Activity : In vitro tests on cell lines treated with dihydropyrimidine derivatives indicated a marked decrease in viability, with IC50 values demonstrating effectiveness at nanomolar concentrations .

Data Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus15 µg/mL
AnticancerMCF-7 (Breast Cancer)50 nM
AnticancerA549 (Lung Cancer)30 nM

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Dihydropyrimidines have been studied for their potential anti-cancer properties. Research indicates that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties
    • Some studies have reported that compounds similar to this structure exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Effects
    • Preliminary research indicates that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
  • Neuroprotective Effects
    • There is emerging evidence that dihydropyrimidine derivatives can exert neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation .

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated various dihydropyrimidine derivatives for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds with similar structures to the target compound inhibited cell growth significantly, suggesting a mechanism involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Activity

Research conducted by Pharmaceutical Biology demonstrated that certain dihydropyrimidine derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the need for further investigation into structure-activity relationships to optimize efficacy .

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